molecular formula C16H15BrN2O3 B2381385 5-bromo-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)furan-2-carboxamide CAS No. 941889-80-1

5-bromo-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)furan-2-carboxamide

Cat. No. B2381385
CAS RN: 941889-80-1
M. Wt: 363.211
InChI Key: DCNTUIUAPTWKJY-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide . It’s a versatile material with potential applications in scientific research.


Synthesis Analysis

A new series of oxopyrrolidines was synthesized and evaluated for their effect on Alzheimer’s disease by measuring their inhibitory activity against acetyl cholinesterase enzyme and amyloid β 42 protein . Most of the compounds showed good inhibitory activity . The synthesis involved the reductive cyclisation into 5-methyl-4-phenylpyrrolidin-2-one enantiomers and the attachment of the acetamide group to the heterocyclic nitrogen .


Chemical Reactions Analysis

The compound has been evaluated for its inhibitory activity against acetyl cholinesterase enzyme and amyloid β 42 protein . It’s part of a new series of oxopyrrolidines synthesized for their effect on Alzheimer’s disease .

Scientific Research Applications

Antiprotozoal Agents

Research into compounds structurally related to 5-bromo-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)furan-2-carboxamide has shown potential in the development of antiprotozoal agents. For instance, novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines have been synthesized and evaluated for their in vitro and in vivo antiprotozoal activity. These compounds exhibited strong DNA affinities and showed significant efficacy against T. b. rhodesiense and P. falciparum, suggesting their potential in treating diseases like sleeping sickness and malaria (Ismail et al., 2004).

Antibacterial Activities

Synthesis and biological evaluation of functionalized N-(4-Bromophenyl)furan-2-carboxamides have demonstrated notable antibacterial activities against drug-resistant strains such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. These findings highlight the compound's potential application in addressing bacterial resistance, a growing concern in the medical field (Siddiqa et al., 2022).

PET Imaging Applications

In the realm of medical imaging, specifically PET imaging, derivatives of the compound have been used to target macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. This application is crucial for noninvasively imaging reactive microglia and disease-associated microglia, contributing significantly to understanding neuroinflammation in various neuropsychiatric disorders (Horti et al., 2019).

Organic Synthesis and Heterocyclic Chemistry

These compounds have also found applications in the field of organic synthesis and heterocyclic chemistry. For example, efficient room temperature copper(I) mediated 5-endo radical cyclisations involving bromo-enamides highlight the compound's utility in creating regioisomeric mixtures of unsaturated pyrrolidinones, which are valuable in pharmaceutical synthesis (Clark et al., 1999).

Mechanism of Action

The compound has shown inhibitory activity against acetyl cholinesterase enzyme and amyloid β 42 protein . This suggests that it may have potential therapeutic effects in the treatment of Alzheimer’s disease .

Future Directions

The compound has shown potential in the treatment of Alzheimer’s disease, suggesting that future research could focus on further evaluating its therapeutic effects and potential applications .

properties

IUPAC Name

5-bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-10-4-5-11(9-12(10)19-8-2-3-15(19)20)18-16(21)13-6-7-14(17)22-13/h4-7,9H,2-3,8H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNTUIUAPTWKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)Br)N3CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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